molecular formula C7H10ClNO2 B012364 Carbamic acid,(4-chloro-2,3-butadienyl)-,ethyl ester(9ci) CAS No. 107427-28-1

Carbamic acid,(4-chloro-2,3-butadienyl)-,ethyl ester(9ci)

Cat. No.: B012364
CAS No.: 107427-28-1
M. Wt: 175.61 g/mol
InChI Key: GGSDGXARIKNWHK-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. This particular compound is characterized by the presence of an ethyl group, a chlorinated butadienyl moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with 4-chlorobuta-2,3-dienyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated butadienyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it may interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar functional groups but lacking the chlorinated butadienyl moiety.

    Methyl N-(4-chlorobuta-2,3-dienyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl N-(4-chlorobuta-2,3-dienyl)carbamate: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate is unique due to the presence of the chlorinated butadienyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

107427-28-1

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

InChI

InChI=1S/C7H10ClNO2/c1-2-11-7(10)9-6-4-3-5-8/h4-5H,2,6H2,1H3,(H,9,10)

InChI Key

GGSDGXARIKNWHK-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC=C=CCl

Canonical SMILES

CCOC(=O)NCC=C=CCl

Synonyms

Carbamic acid, (4-chloro-2,3-butadienyl)-, ethyl ester (9CI)

Origin of Product

United States

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